molecular formula C20H19ClN4O4S B10834779 Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate

Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate

Cat. No.: B10834779
M. Wt: 446.9 g/mol
InChI Key: LELNYTXQJUOJKQ-KRWDZBQOSA-N
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Description

“PMID26924192-Compound-24” is a synthetic organic compound known for its role as a C-C motif chemokine receptor 9 antagonist. This compound has shown potential in treating conditions such as inflammatory bowel disease by modulating the activity of C-C motif chemokine receptor 9 .

Chemical Reactions Analysis

“PMID26924192-Compound-24” undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PMID26924192-Compound-24” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying receptor-ligand interactions.

    Biology: Investigated for its role in modulating immune responses.

    Medicine: Explored for its potential in treating inflammatory diseases.

    Industry: Utilized in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of “PMID26924192-Compound-24” involves its binding to C-C motif chemokine receptor 9, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, leading to a reduction in inflammatory responses. The molecular targets and pathways involved include the modulation of chemokine signaling pathways .

Comparison with Similar Compounds

“PMID26924192-Compound-24” is unique in its improved pharmacokinetic profile compared to other C-C motif chemokine receptor 9 antagonists, such as vercirnon . Similar compounds include:

This uniqueness makes “PMID26924192-Compound-24” a promising candidate for further research and development.

Properties

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate

InChI

InChI=1S/C20H19ClN4O4S/c1-12-23-24-20-17(11-29-30(3,26)27)22-19(13-4-6-14(21)7-5-13)16-10-15(28-2)8-9-18(16)25(12)20/h4-10,17H,11H2,1-3H3/t17-/m0/s1

InChI Key

LELNYTXQJUOJKQ-KRWDZBQOSA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2COS(=O)(=O)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2COS(=O)(=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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